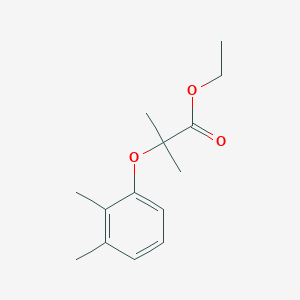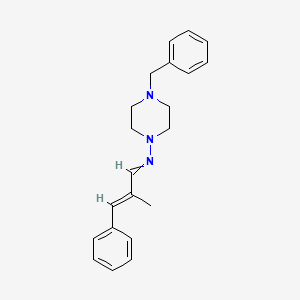![molecular formula C24H21N3O4S B5968610 N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, also known as EAPB0403, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This results in a decrease in pH, which can have various physiological effects. N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects, including inhibition of carbonic anhydrase, anti-inflammatory and anti-cancer properties. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can have various physiological effects, including changes in blood flow, oxygen delivery, and ion transport. Anti-inflammatory and anti-cancer properties of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide can be attributed to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer.
実験室実験の利点と制限
One of the advantages of using N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is that it exhibits high purity and can be synthesized in high yields. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is that N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, the compound may exhibit different effects in different experimental models, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. One area of research could focus on the development of new synthetic methods to improve the yield and purity of the compound. Another area of research could focus on the development of new analogs of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide with improved biochemical and physiological properties. Additionally, research could be conducted to further investigate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide and its effects on different physiological systems. Finally, research could be conducted to investigate the potential therapeutic applications of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in the treatment of various diseases, including inflammation and cancer.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the reaction of 2-ethoxyaniline with 4-chloro-3-nitrobenzenesulfonamide to form the intermediate product, which is then reacted with 2-ethoxy-4-quinolinecarboxylic acid to yield the final product. This synthesis method has been optimized to produce high yields of N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide with high purity.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-(2-ethoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-2-31-23-10-6-4-8-19(23)22-15-20(18-7-3-5-9-21(18)27-22)24(28)26-16-11-13-17(14-12-16)32(25,29)30/h3-15H,2H2,1H3,(H,26,28)(H2,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVAKYMNOMNWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)

![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968617.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)